molecular formula C16H15NO4 B5528679 methyl 4-[(phenoxyacetyl)amino]benzoate

methyl 4-[(phenoxyacetyl)amino]benzoate

Cat. No. B5528679
M. Wt: 285.29 g/mol
InChI Key: PSJTYVMFTAJQEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from corresponding acetoacetic esters. Such procedures can provide insights into creating compounds like methyl 4-[(phenoxyacetyl)amino]benzoate and its derivatives for further chemical and pharmacological studies. For example, Lovro Selič, S. Grdadolnik, and B. Stanovnik have discussed the preparation of compounds through multi-step syntheses which could be adapted for methyl 4-[(phenoxyacetyl)amino]benzoate (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-[(phenoxyacetyl)amino]benzoate, such as those analyzed by J. Portilla et al., involves complex sheets and chains formed by hydrogen bonds. These studies provide insights into the molecular-electronic structure, which is crucial for understanding the physical and chemical properties of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactions involving similar molecules, including their synthetic pathways and reaction mechanisms, have been extensively studied. These reactions often involve intermediate steps leading to various heterocyclic systems, showcasing the compound's reactivity and functional group transformations. For instance, Lucija Pizzioli et al. discussed versatile reagents for the preparation of polyfunctional heterocyclic systems, which could be related to methyl 4-[(phenoxyacetyl)amino]benzoate's chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's application and behavior in different environments. Studies like those by K. Selvaraju et al. on similar compounds provide valuable information on the impact of different substituents on the crystal structure and physical properties, which can be correlated to methyl 4-[(phenoxyacetyl)amino]benzoate (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are essential for understanding the compound's utility and safety. The work by M. Fujii et al. provides insights into the stereochemical aspects and reactivity patterns that could apply to the study of methyl 4-[(phenoxyacetyl)amino]benzoate's chemical properties (Fujii, Ono, Sato, & Akita, 2011).

Safety and Hazards

“Methyl 4-[(phenoxyacetyl)amino]benzoate” is classified under the GHS07 hazard class . It may cause skin irritation (H317) and should be handled with appropriate safety measures . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-13(10-8-12)17-15(18)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJTYVMFTAJQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(phenoxyacetyl)amino]benzoate

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